

Application Notes and Protocols: Flow Cytometry Analysis of Histone Acetylation with CPI-1612

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Compound of Interest

Compound Name: CPI-1612
Cat. No.: B8136425

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These application notes provide a detailed protocol for the analysis of histone acetylation levels in response to treatment with **CPI-1612**, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.^{[1][2][3][4][5]} The following sections offer a comprehensive guide to utilizing flow cytometry for quantitative assessment of histone modifications, alongside data presentation and visual guides to the experimental workflow and underlying signaling pathway.

Introduction

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The enzymes responsible for this modification are histone acetyltransferases (HATs), which transfer an acetyl group from acetyl-CoA to lysine residues on histone tails. This process is associated with a more open chromatin structure, facilitating transcription. The paralogous HATs, EP300 and CREB binding protein (CBP), are master transcriptional co-

regulators involved in a multitude of cellular processes, and their dysregulation has been implicated in various diseases, including cancer.[3]

CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the HAT activity of EP300 and CBP.[3][4] It acts as an acetyl-CoA competitive inhibitor, leading to a reduction in histone acetylation, particularly at sites such as H3K18 and H3K27.[1][2][3][5][6] Flow cytometry offers a high-throughput method to quantify changes in histone acetylation at a single-cell level, making it an invaluable tool for studying the cellular effects of HAT inhibitors like **CPI-1612**. [7][8][9] This document outlines a detailed protocol for the use of **CPI-1612** in conjunction with flow cytometric analysis of histone acetylation.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo potency of **CPI-1612** from various studies. This data is crucial for designing experiments and interpreting results.

Parameter	Target/Cell Line	Value	Reference
IC50	EP300 HAT	8.1 nM	[1][2]
Full-length EP300	<0.5 nM	[1][2]	
Full-length CBP	2.9 nM	[1][2]	
EC50	H3K18Ac Reduction (MSD)	14 nM	[1][2]
GI50	JEKO-1 cells	<7.9 nM	[1][5]
ER+ Breast Cancer Cell Lines	<100 nM	[4]	
In Vivo Effect	Tumor Growth Inhibition (JEKO-1 xenograft)	67% at 0.5 mg/kg, PO, BID	[2][3]
H3K27ac Reduction (PBMCs)	Quantified by gMFI	[10]	

Materials:

- **CPI-1612** (prepared in DMSO)
- Cell line of interest (e.g., JEKO-1, MCF-7)
- Complete cell culture medium
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., 1% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 10% Fetal Bovine Serum in PBS)
- Primary antibody against acetylated histone (e.g., anti-acetyl-Histone H3 (Lys27) or anti-acetyl-Histone H3 (Lys18))
- Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
- DNA stain (e.g., Propidium Iodide, DAPI)
- Flow cytometer

Procedure:

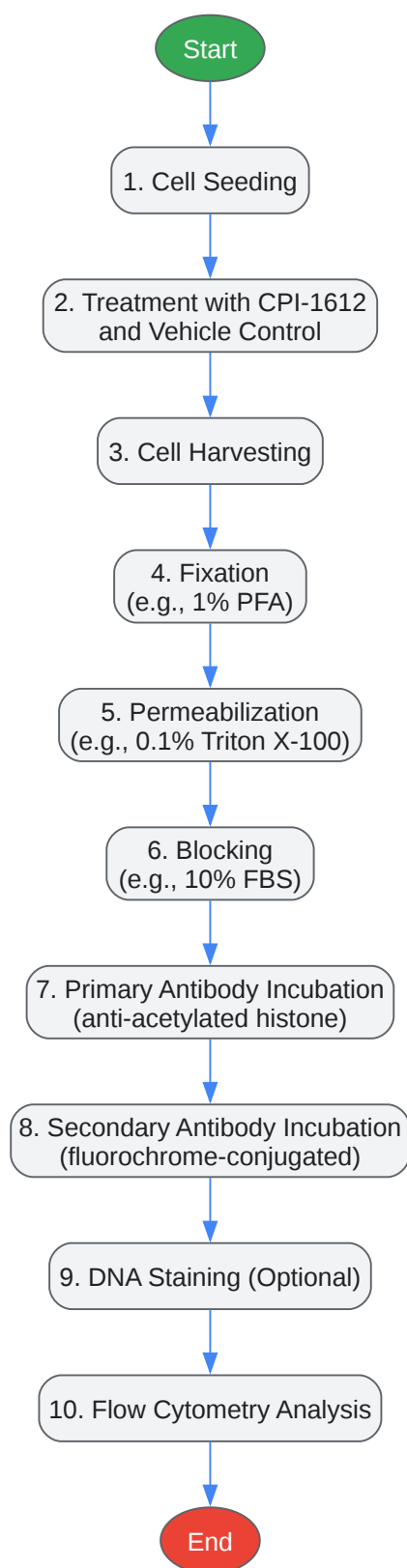
- Cell Seeding and Treatment:
 - Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
 - Allow cells to adhere and recover overnight.
 - Treat cells with a range of concentrations of **CPI-1612** (e.g., 10 nM to 1 μ M) and a vehicle control (DMSO) for a predetermined time (e.g., 3-24 hours). The treatment duration should be optimized based on the cell type and the specific histone mark being investigated.
- Cell Harvesting and Fixation:

- Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- Wash the cells once with ice-cold PBS.
- Resuspend the cell pellet in 200 μ L of 1% paraformaldehyde and incubate on ice for 15 minutes for fixation.[8]
- Wash the cells with 2 mL of ice-cold PBS and centrifuge.
- Permeabilization:
 - Resuspend the fixed cell pellet in 200 μ L of 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the cell and nuclear membranes.[8]
 - Wash the cells with PBS containing 1% Bovine Serum Albumin (BSA).
- Blocking:
 - Resuspend the permeabilized cells in 500 μ L of Blocking Buffer and incubate for 20 minutes at room temperature to reduce non-specific antibody binding.[8]
- Antibody Staining:
 - Centrifuge the blocked cells and resuspend the pellet in the primary antibody solution (diluted in Blocking Buffer at the manufacturer's recommended concentration).
 - Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
 - Wash the cells twice with PBS containing 1% BSA.
 - If using an unconjugated primary antibody, resuspend the cells in the fluorochrome-conjugated secondary antibody solution (diluted in Blocking Buffer) and incubate for 30-60 minutes at room temperature, protected from light.
 - Wash the cells twice with PBS containing 1% BSA.
- DNA Staining (Optional):

- For cell cycle analysis, resuspend the cells in a solution containing a DNA staining dye (e.g., Propidium Iodide with RNase A).
- Incubate as recommended by the manufacturer.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate sheath fluid for flow cytometry.
 - Acquire data on a flow cytometer. Use forward and side scatter to gate on single cells.
 - Measure the fluorescence intensity of the histone acetylation mark in the appropriate channel.
 - Analyze the data using flow cytometry analysis software. The geometric mean fluorescence intensity (gMFI) is a common metric used to quantify the level of histone acetylation.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for analyzing histone acetylation by flow cytometry following **CPI-1612** treatment.



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Flow cytometry workflow for histone acetylation analysis.

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